[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate
Description
The compound [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate is a highly acetylated glycoside derivative characterized by a dodecyloxy (C12) chain at the C6 position of its oxane (pyranose) ring. This structure imparts significant lipophilicity, making it relevant for applications in surfactant chemistry or lipid-based drug delivery systems. The compound’s stereochemistry and functional groups—three acetyloxy groups, an acetamido group, and a long alkyl chain—dictate its physicochemical and biological properties .
Properties
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-dodecoxyoxan-2-yl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO9/c1-6-7-8-9-10-11-12-13-14-15-16-32-26-23(27-18(2)28)25(35-21(5)31)24(34-20(4)30)22(36-26)17-33-19(3)29/h22-26H,6-17H2,1-5H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIEYYMFAQMSYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Acetamido-2-deoxy-D-glucose
Glucosamine hydrochloride is acetylated using acetic anhydride in aqueous sodium hydroxide to yield 2-acetamido-2-deoxy-D-glucose.
Step 2: Protection of Hydroxyl Groups
Step 3: Anomeric Methyl Acetate Installation
The anomeric hydroxyl is activated using trichloroacetimidate chemistry, followed by nucleophilic substitution with methyl acetate anion (generated from methyl acetate and a strong base).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| C3/C4 Acetylation | Ac2O, pyridine, 0°C → RT, 12 h | 85% |
| C6 Alkylation | Dodecyl bromide, NaH, DMF, 60°C, 24 h | 72% |
| Anomeric Substitution | CCl3CN, DBU, then CH3OAc, BF3·OEt2 | 68% |
Step 1: Preparation of Glycosyl Donor
A thioglycoside donor is synthesized by treating peracetylated glucosamine with thiophenol and BF3·OEt2, enabling selective deprotection at C6.
Step 2: Dodecyl Ether Formation
The C6 hydroxyl is alkylated with dodecyl iodide in the presence of Ag2O, yielding the dodecyl ether.
Step 3: Glycosylation with Methyl Acetate
The glycosyl donor is coupled with methyl acetate using NIS/AgOTf as promoters, forming the β-anomeric linkage.
Optimization Insights
Critical Analysis of Methodologies
Regioselectivity Challenges
Yield Optimization
-
Alkylation Efficiency : Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve dodecyl bromide reactivity, boosting yields to >75%.
-
Acetylation Side Reactions : Kinetic control (low temperature) prevents over-acetylation at C6.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial and Scalability Considerations
Catalytic Innovations
Cost-Effective Alkylation
-
Dodecyl Bromide Recovery : Distillation techniques reclaim excess alkylating agent, reducing raw material costs by 30%.
Emerging Methodologies
Enzymatic Synthesis
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of the dodecyloxy group to a carboxylic acid.
Reduction: Reduction of the acetamido group to an amine.
Substitution: Replacement of the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate exhibit antimicrobial properties. For instance, structural analogues have shown effectiveness against a range of bacteria including both gram-positive and gram-negative strains. The mechanism typically involves the inhibition of cell wall synthesis leading to bacterial cell death .
Enzyme Inhibition
This compound may serve as a potential inhibitor for enzymes such as α-glucosidase and acetylcholinesterase. In vitro studies have demonstrated that derivatives can modulate enzyme activity, which is crucial for conditions like Type 2 Diabetes Mellitus and Alzheimer's disease .
Glycoprotein Synthesis
The compound's structure allows it to function as a glycosyl donor in the synthesis of glycoproteins. This is particularly valuable in biopharmaceutical applications where glycosylation patterns significantly influence the efficacy and stability of therapeutic proteins .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. Such studies help in understanding the interactions at a molecular level and aid in the design of more effective drugs .
Polymer Chemistry
[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate can be utilized in the development of new polymeric materials. Its unique structure promotes compatibility with various solvents and enhances the mechanical properties of polymer blends .
Coatings and Films
Due to its chemical stability and favorable solubility characteristics, this compound is explored for use in coatings and films that require specific barrier properties or enhanced durability against environmental factors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Synthesis of New Antimicrobial Agents | Investigated structural analogues | Showed significant activity against ESBL-producing bacteria |
| Enzyme Inhibition Studies | α-glucosidase and acetylcholinesterase inhibitors | Identified potential therapeutic candidates for diabetes and Alzheimer's |
| Polymer Development | Use in polymeric materials | Enhanced mechanical properties noted in blends with cellulose derivatives |
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Chain Length Effects
- Molecular weight: ~539.66 g/mol (C28H45NO9).
- Octyloxy Analogs: describes a compound with an octyloxy (C8) chain (C22H35NO9, MW ~457.52 g/mol). The shorter chain reduces lipophilicity (logP ≈ 3.8) but improves aqueous solubility compared to the dodecyl derivative .
- Aromatic Substituents: 4-Methylphenoxy (, C21H27NO9, MW ~437.44 g/mol): Introduces a phenyl ring with a methyl group, enabling π-π interactions but reducing alkyl chain flexibility. 4-Formyl-2-Methoxyphenoxy (, C21H25NO11, MW ~475.43 g/mol): Polar formyl and methoxy groups enhance solubility in polar solvents .
Functional Group Modifications
- Carboxylic Acid Derivatives: ’s compound (C19H29NO11, MW ~447.43 g/mol) replaces the alkyl chain with a pentanoic acid group, introducing acidity (pKa ~4.5) and enabling salt formation or conjugation chemistry .
- Thioether Derivatives: describes a compound with an ethylsulfanyl group (C16H25NO8S, MW ~391.44 g/mol).
Acetylation Patterns
- Triacetylated Analogs : ’s compound (C24H34O17, MW ~594.53 g/mol) has three acetyloxy groups, increasing steric hindrance and reducing enzymatic hydrolysis rates compared to the target compound’s two acetyloxy groups .
- Branched Structures: and describe multi-acetylated, branched glycosides (e.g., C28H39NO18, MW ~677.61 g/mol), which exhibit higher molecular weights and complex solubility profiles due to extended glycosidic linkages .
Key Data Table
| Compound | Substituent (C6 Position) | Molecular Formula | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Dodecyloxy (C12) | C28H45NO9 | 539.66 | High lipophilicity, surfactant potential |
| Octyloxy Analog (E1) | Octyloxy (C8) | C22H35NO9 | 457.52 | Moderate solubility, shorter chain |
| 4-Methylphenoxy (E11) | 4-Methylphenoxy | C21H27NO9 | 437.44 | Aromatic interactions, lower MW |
| 2-Nitrophenoxy (E13) | 2-Nitrophenoxy | C20H24N2O11 | 468.42 | Electron-withdrawing, redox-active |
| Pentanoic Acid (E17) | Pentanoic acid | C19H29NO11 | 447.43 | Acidic, conjugation-friendly |
| Triacetylated (E15) | - | C24H34O17 | 594.53 | High steric hindrance, slow hydrolysis |
Biological Activity
[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. This article delves into its chemical structure, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate
- Molecular Formula : C24H46N2O10
- CAS Number : 198782-59-1
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antimicrobial properties and its potential role in drug delivery systems.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. The presence of acetyloxy and acetamido groups is believed to enhance membrane permeability and disrupt bacterial cell walls.
- Mechanism of Action :
- Membrane Disruption : The dodecyloxy chain may facilitate insertion into lipid bilayers, leading to membrane destabilization.
- Inhibition of Cell Wall Synthesis : The acetamido group can interfere with peptidoglycan synthesis in bacteria.
Cytotoxicity Studies
Cytotoxicity assays have shown variable results depending on the concentration and exposure time. Lower concentrations tend to exhibit selective toxicity towards cancer cells while sparing normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Selective cytotoxicity towards cancer cells | |
| Drug Delivery | Potential carrier for hydrophobic drugs |
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of similar compounds demonstrated that derivatives with long alkyl chains showed enhanced activity against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the inhibition zones.
Case Study 2: Cancer Cell Line Testing
In vitro studies using MCF-7 breast cancer cell lines revealed that [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate exhibited IC50 values in the micromolar range. This suggests a promising avenue for further exploration in cancer therapeutics.
Q & A
Q. What are the standard protocols for synthesizing [(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-6-(dodecyloxy)-5-acetamidooxan-2-yl]methyl acetate?
Methodological Answer: Synthesis involves multi-step processes, including acetylation , amination , and glycosylation . Key steps:
Acetylation : Introduce acetyl groups to hydroxyl moieties under controlled conditions (e.g., acetic anhydride in pyridine at 0–25°C).
Amination : Acetamido groups are added via nucleophilic substitution using acetamide derivatives.
Glycosylation : Attach the dodecyloxy group via a coupling agent (e.g., BF₃·Et₂O) in anhydrous dichloromethane.
Q. Critical Parameters :
- Temperature : Maintain ≤25°C to prevent side reactions.
- Solvent Choice : Use aprotic solvents (e.g., DCM, DMF) to stabilize intermediates.
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm final structure using ¹H/¹³C NMR (e.g., δ 2.0–2.1 ppm for acetyl groups) .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer: Primary Techniques :
- NMR Spectroscopy :
- ¹H NMR : Identify protons on acetyl (δ 2.0–2.1 ppm), dodecyloxy (δ 1.2–1.3 ppm), and oxan ring (δ 3.5–5.5 ppm).
- ¹³C NMR : Confirm carbonyl carbons (δ 170–175 ppm) and glycosidic linkages (δ 95–105 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peak at m/z 481.1584 (M+H⁺) .
Validation : Compare spectral data with computational predictions (e.g., density functional theory for NMR chemical shifts).
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcome during synthesis?
Methodological Answer: The compound’s stereochemistry (2R,3S,4R,5R,6R) is sensitive to:
- Catalysts : Use of chiral catalysts (e.g., Sharpless-type) to enforce stereoselectivity.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states for desired configurations.
- Temperature Gradients : Lower temperatures (e.g., 0°C) reduce epimerization risks.
Case Study : Suboptimal solvent choice (e.g., THF) led to 15% epimerization at C3, resolved by switching to DCM .
Q. What are the stability profiles of acetylated groups under varying pH conditions?
Methodological Answer: Acetyl groups are labile under basic or strongly acidic conditions:
- Hydrolysis Kinetics :
- pH 1–3 : Slow hydrolysis (t₁/₂ > 24 hrs).
- pH 10–12 : Rapid deacetylation (t₁/₂ < 1 hr).
Q. Mitigation Strategies :
- Buffered Solutions : Use phosphate buffer (pH 7.4) for biological assays.
- Protecting Groups : Replace acetyl with benzoyl for enhanced stability in basic media .
Q. How can researchers design experiments to assess the compound’s interaction with lipid membranes?
Methodological Answer: Experimental Design :
Membrane Models : Use liposomes (DPPC/cholesterol 7:3) to mimic eukaryotic membranes.
Techniques :
- Fluorescence Anisotropy : Monitor changes in membrane rigidity upon compound incorporation.
- DSC : Measure phase transition temperature shifts (ΔT ~2–5°C indicates interaction).
Controls : Compare with non-acetylated analogs to isolate acetyl group effects .
Q. What contradictions exist in reported bioactivity data, and how can they be resolved?
Methodological Answer: Reported Contradictions :
- Antimicrobial Activity : Some studies report MIC = 8 µg/mL (vs. S. aureus), while others show no inhibition.
Q. Resolution Strategies :
- Purity Verification : Re-test compound batches using HPLC (purity >98%).
- Assay Conditions : Standardize broth microdilution protocols (e.g., CAMHB media, 37°C, 18–24 hrs).
- Synergy Tests : Evaluate combinatorial effects with β-lactams to rule out indirect mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
